molecular formula C29H50N2O12S2 B15143650 SPDP-PEG9-acid

SPDP-PEG9-acid

Cat. No.: B15143650
M. Wt: 682.8 g/mol
InChI Key: GOSHDTFRTRWDEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

SPDP-PEG9-acid is synthesized through a series of chemical reactions involving the attachment of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) to a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield, making the compound suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

SPDP-PEG9-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

SPDP-PEG9-acid exerts its effects by acting as a linker in PROTACs. The compound joins two essential ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. By leveraging the intracellular ubiquitin-proteasome system, PROTACs facilitate the selective degradation of target proteins. This process involves the ubiquitination of the target protein, followed by its recognition and degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTACs and other bioconjugation applications .

Properties

Molecular Formula

C29H50N2O12S2

Molecular Weight

682.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C29H50N2O12S2/c32-27(30-7-26-44-45-28-3-1-2-6-31-28)4-8-35-10-12-37-14-16-39-18-20-41-22-24-43-25-23-42-21-19-40-17-15-38-13-11-36-9-5-29(33)34/h1-3,6H,4-5,7-26H2,(H,30,32)(H,33,34)

InChI Key

GOSHDTFRTRWDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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